molecular formula C30H42N8O3 B612198 Pinometostat CAS No. 1380288-87-8

Pinometostat

カタログ番号: B612198
CAS番号: 1380288-87-8
分子量: 562.7 g/mol
InChIキー: LXFOLMYKSYSZQS-XKHGBIBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ピノメトスタットは、テロメアサイレンシング1様(DOT1L)のヒストンメチルトランスフェラーゼ阻害剤である初の低分子阻害剤です。 主に、攻撃性の高い白血病に関連する混合系白血病(MLL)遺伝子再配列の治療における可能性について研究されています .

作用機序

ピノメトスタットは、リシン79(H3K79)でヒストンH3をメチル化する役割を担うDOT1L酵素を選択的に阻害することによって効果を発揮します。このメチル化は、白血病に関与する遺伝子の活性化に関連しています。 DOT1Lを阻害することにより、ピノメトスタットはH3K79のメチル化を減らし、白血病遺伝子の発現をダウンレギュレートし、その結果、白血病細胞の増殖を抑制します .

6. 類似化合物の比較

ピノメトスタットは、DOT1Lを選択的に阻害するという点でユニークです。類似の化合物には以下が含まれます。

ピノメトスタットは、臨床的有効性と安全性プロファイルによって際立っており、白血病治療における併用療法の有望な候補となっています .

生化学分析

準備方法

合成経路と反応条件: ピノメトスタットは、コア構造の形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

工業生産方法: ピノメトスタットの工業生産は、実験室規模の合成を大規模に拡大することを伴います。これには、収率と純度を高く保つために、温度、圧力、溶媒の選択などの反応条件の最適化が必要です。 このプロセスには、規制基準を満たすための厳格な品質管理対策も含まれています .

化学反応の分析

反応の種類: ピノメトスタットは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入する可能性があります .

4. 科学研究における用途

    化学: 遺伝子調節におけるヒストンメチル化の役割を研究するためのツール化合物として使用されます。

    生物学: 細胞プロセスや遺伝子発現への影響について研究されています。

    医学: 主に、MLL再配列白血病の治療における治療の可能性が探求されています。

    産業: 癌治療の標的療法開発における潜在的な用途.

科学的研究の応用

Treatment of Mixed Lineage Leukemia

Pinometostat has been primarily investigated for its efficacy in treating acute leukemias associated with MLL rearrangements. The compound's mechanism involves the inhibition of H3K79 methylation, a critical epigenetic modification that promotes the expression of oncogenes involved in leukemia.

  • Phase 1 Clinical Trials : A pivotal phase 1 study evaluated this compound in adult patients with advanced acute leukemias, particularly those with MLL rearrangements. The study included 51 patients who received continuous intravenous infusions of this compound at varying doses. Results indicated that two patients achieved complete remission, demonstrating the drug's potential as a monotherapy for MLL-r leukemia .
  • Pediatric Applications : this compound has also been tested in children with relapsed/refractory MLL-r acute leukemia. An open-label dose escalation study reported promising outcomes, including complete remission in some cases, underscoring its applicability across age groups .
Study TypePatient PopulationDosageOutcomes
Phase 1 (Adults)Advanced leukemia54-90 mg/m² continuous IV2 complete remissions
Phase 1 (Pediatrics)R/R MLL-r leukemiaContinuous IV infusionMultiple responses including CR

Combination Therapies

Research indicates that combining this compound with other therapeutic agents may enhance its efficacy. For instance, studies suggest that pairing this compound with hypomethylating agents like azacitidine could lead to improved outcomes in patients with MLL-r acute myeloid leukemia (AML). This combination aims to reverse promoter hypermethylation and restore the expression of critical genes involved in leukemia control .

Future Directions and Research Opportunities

The promising results from initial clinical trials have opened avenues for further research into this compound's applications:

  • Expanded Indications : Ongoing studies are exploring the efficacy of this compound in various hematological malignancies beyond MLL-r leukemias, potentially broadening its therapeutic use.
  • Combination Studies : Future clinical trials are likely to focus on combination therapies involving this compound and other agents to enhance treatment responses and overcome resistance mechanisms observed in some patients .
  • Mechanistic Studies : Continued research into the molecular mechanisms underlying this compound's action will be crucial for optimizing its use and identifying biomarkers that predict response to treatment.

類似化合物との比較

Pinometostat is unique in its selective inhibition of DOT1L. Similar compounds include:

This compound stands out due to its clinical efficacy and safety profile, making it a promising candidate for combination therapies in leukemia treatment .

生物活性

Pinometostat (EPZ-5676) is a pioneering small-molecule inhibitor specifically targeting the histone methyltransferase Disruptor of Telomeric Silencing 1-Like (DOT1L). This compound has garnered significant attention for its therapeutic potential, particularly in treating mixed lineage leukemia (MLL-r) associated with 11q23 translocations. The following sections provide a comprehensive overview of its biological activity, including preclinical studies, clinical trial findings, and mechanisms of action.

This compound functions by inhibiting DOT1L, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). This methylation plays a critical role in the transcriptional regulation of genes implicated in leukemia. By reducing H3K79 methylation, this compound disrupts the expression of key oncogenes, notably HOXA9 and MEIS1 , which are essential for the proliferation and survival of MLL-r leukemia cells .

Preclinical Studies

Preclinical studies have demonstrated the efficacy of this compound in various models:

  • Xenograft Models : In animal models, this compound has shown significant antitumor activity against MLL-r leukemia. Treatment resulted in complete tumor regression without notable toxicity .
  • Gene Expression Analysis : Treatment with this compound altered the expression levels of several genes involved in leukemogenesis. For instance, microRNA let-7B was up-regulated, while BCL3 was down-regulated following treatment .

Phase 1 Clinical Trials

This compound has been evaluated in multiple phase 1 clinical trials involving adult and pediatric patients with advanced acute leukemias. Key findings include:

  • Patient Demographics : A total of 51 patients were enrolled across various cohorts, receiving doses ranging from 54 mg/m² to 90 mg/m² via continuous intravenous infusion .
  • Efficacy : The trials reported that two patients achieved complete remission at the lowest dose (54 mg/m²), indicating initial proof-of-concept for DOT1L inhibition as a therapeutic strategy in MLL-r leukemia .
  • Safety Profile : Common adverse events included fatigue (39%), nausea (39%), and febrile neutropenia (35%). Notably, no maximum tolerated dose was established during the trials .

Summary of Clinical Findings

Parameter Value
Total Patients Enrolled51
Complete Remission2 patients at 54 mg/m²
Common Adverse EventsFatigue (39%), Nausea (39%), Constipation (35%)
Maximum Tolerated DoseNot reached
Dose Range54 mg/m² to 90 mg/m²

Case Studies

Several case studies have illustrated the real-world application of this compound:

  • In one notable case, a patient with MLL-r acute myeloid leukemia demonstrated significant clinical improvement after receiving this compound, with a marked reduction in leukemic cell counts and symptoms associated with the disease .
  • Another study highlighted the combination therapy potential of this compound with azacitidine, which may enhance therapeutic outcomes by reversing promoter hypermethylation associated with MLL-r target genes .

特性

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N8O3/c1-16(2)37(13-22-25(39)26(40)29(41-22)38-15-34-24-27(31)32-14-33-28(24)38)19-10-17(11-19)6-9-23-35-20-8-7-18(30(3,4)5)12-21(20)36-23/h7-8,12,14-17,19,22,25-26,29,39-40H,6,9-11,13H2,1-5H3,(H,35,36)(H2,31,32,33)/t17?,19?,22-,25-,26-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFOLMYKSYSZQS-XKHGBIBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720950
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1380288-87-8, 1380288-88-9
Record name Pinometostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380288889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinometostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12920
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pinometostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINOMETOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V9YR09EF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PINOMETOSTAT, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F66X4M38G5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。